molecular formula C10H15NO B12111094 2-Ethoxy-2-phenylethan-1-amine

2-Ethoxy-2-phenylethan-1-amine

Cat. No.: B12111094
M. Wt: 165.23 g/mol
InChI Key: YSLLALOLBVYYEY-UHFFFAOYSA-N
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Description

2-Ethoxy-2-phenylethan-1-amine is an organic compound with the molecular formula C10H15NO It is a derivative of phenethylamine, characterized by the presence of an ethoxy group and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-2-phenylethan-1-amine typically involves the reaction of phenylacetonitrile with ethyl bromide in the presence of a base, followed by reduction of the resulting nitrile to the amine. The reaction conditions often include:

    Base: Sodium or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is often purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-phenylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, tetrahydrofuran

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetone, while reduction can produce secondary amines.

Scientific Research Applications

2-Ethoxy-2-phenylethan-1-amine is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including interactions with enzymes and receptors.

    Medicine: Investigated for potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as a ligand, binding to these targets and modulating their activity. The pathways involved can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound, lacking the ethoxy group.

    2-Methoxy-2-phenylethan-1-amine: Similar structure with a methoxy group instead of an ethoxy group.

    2-Phenylethan-1-amine: Lacks the ethoxy group but retains the phenyl and amine groups.

Uniqueness

2-Ethoxy-2-phenylethan-1-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural modification can lead to different pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

2-ethoxy-2-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLLALOLBVYYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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